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Compound of Interest

Compound Name: (+)-Eseroline

cat. No.: B1235914

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eseroline is a compound of significant interest in pharmacology due to its dual action as a
p-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.[1] It is a
metabolite of the naturally occurring alkaloid physostigmine.[1] Unlike its parent compound, the
primary pharmacological effects of (+)-Eseroline are mediated through the opioid system,
producing potent analgesic effects.[1][2] This guide provides a comprehensive overview of the
chemical properties, pharmacological actions, and relevant experimental data for (+)-
Eseroline.

Chemical Identity

The chemical identity of (+)-Eseroline is defined by its specific stereochemistry, which is
crucial for its biological activity.

Identifier Value

(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-

UPAC Name pyrrolo[2,3-b]indol-7-0l[3]
CAS Number 29347-15-7[3]

Molecular Formula C13H18N20]3]

Molar Mass 218.29 g/mol [3]
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Pharmacological Profile

(+)-Eseroline exhibits a distinct pharmacological profile characterized by its interaction with
both the opioid and cholinergic systems.

Opioid Receptor Agonism

The primary mechanism of action for the analgesic effects of (+)-Eseroline is its agonist
activity at the p-opioid receptor.[1] This interaction is responsible for its potent antinociceptive
properties, which have been reported to be stronger than those of morphine in some studies.[2]
The analgesic effects are reversible by the opioid antagonist naloxone, confirming its action

through opioid receptors.

Acetylcholinesterase Inhibition

(+)-Eseroline is a weak and reversible inhibitor of acetylcholinesterase (AChE).[1] Its inhibitory
action is significantly less potent and of shorter duration compared to its parent compound,
physostigmine.[1] The Ki values for AChE inhibition from various sources are presented in the

table below.
Enzyme Source Ki (uM)
Electric Eel AChE 0.15 + 0.08[4]
Human RBC AChE 0.22 £0.10[4]
Rat Brain AChE 0.61 £0.12[4]
Horse Serum BuChE 208 + 42[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of (+)-
Eseroline are crucial for reproducible research.

Synthesis of (-)-Eseroline (lllustrative)

While a detailed protocol for the specific synthesis of (+)-Eseroline is not readily available in
the provided search results, a general synthetic route for the enantiomer, (-)-eseroline, has
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been described and is outlined here for illustrative purposes. The synthesis of a specific
enantiomer would require the use of stereoselective techniques or chiral starting materials.

Synthesis of (-)-Eseroline from Phenacetin:

N-methylation: Phenacetin is alkylated with dimethyl sulfate to yield N-methylphenetidine.

o Amide Formation: Treatment with 2-bromopropanoyl bromide gives 2-bromo-N-(4-
ethoxyphenyl)-N-methylpropanamide.

e Cyclization: Reaction with aluminum trichloride results in the formation of 1,3-dimethyl-5-
hydroxyoxindole.

 Etherification: Alkylation with diethyl sulfate yields 5-ethoxy-1,3-dimethylindolin-2-one.

o Cyanomethylation: Base-catalyzed reaction with chloroacetonitrile affords 2-(5-ethoxy-1,3-
dimethyl-2-oxoindol-3-yl)acetonitrile.

e Reduction of Nitrile: Catalytic hydrogenation of the nitrile group yields the corresponding
primary amine.

o N-methylation: Mono-methylation of the primary amine is performed.

¢ Reductive Amination: Intramolecular reductive amination leads to the formation of
eserethole.

» Ether Cleavage: Cleavage of the ethyl ether protecting group yields (-)-eseroline.[1]

In Vivo Analgesic Activity Assessment (Hot-Plate Test)

The hot-plate test is a common method to evaluate the analgesic efficacy of compounds in
animal models.

e Apparatus: A commercially available hot-plate apparatus is maintained at a constant
temperature (e.g., 55 = 0.5 °C).

e Animals: Mice or rats are used and acclimated to the testing room before the experiment.
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» Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a
nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline
latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

o Drug Administration: (+)-Eseroline or a vehicle control is administered to the animals via a
specified route (e.g., subcutaneous or intraperitoneal injection).

o Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and
120 minutes), the animals are again placed on the hot plate, and the response latency is
measured.

o Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum
possible effect (% MPE), calculated using the formula: % MPE = [(post-treatment latency -
baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, the dose that
produces 50% of the maximum effect, can then be determined.

Signaling Pathway

As a p-opioid receptor agonist, (+)-Eseroline initiates a signaling cascade through a G-protein
coupled receptor (GPCR) mechanism. The p-opioid receptor is coupled to an inhibitory G-
protein (Gi/o).

p-Opioid Receptor Gilo Protein
(GPCR) (aBy complex) Adenylyl Cyclase

Click to download full resolution via product page

Caption: Mu-opioid receptor signaling pathway activated by (+)-Eseroline.

Conclusion
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(+)-Eseroline is a fascinating molecule with a dual pharmacological profile that makes it a
valuable tool for research in pain and neuropharmacology. Its potent p-opioid receptor-
mediated analgesia, combined with its weak and reversible acetylcholinesterase inhibition,
distinguishes it from its parent compound, physostigmine. Further research into its specific
binding affinities, detailed in vivo efficacy, and safety profile will be essential to fully understand
its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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